1-[4-(1H-imidazol-1-yl)phenyl]ethanamine - 704877-65-6

1-[4-(1H-imidazol-1-yl)phenyl]ethanamine

Catalog Number: EVT-411392
CAS Number: 704877-65-6
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[4-(1H-imidazol-1-yl)phenyl]ethanamine serves as a central structural motif for a class of compounds investigated for their potential as coagulation factor XIa (FXIa) inhibitors []. These inhibitors are being explored for their antithrombotic properties, aiming to prevent blood clot formation.

Synthesis Analysis

While the provided abstracts don't detail the specific synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine, they describe modifications to this core structure. Notably, research involved optimizing the (S)-2-phenyl-1-(4-phenyl-1H-imidazol-2-yl)ethanamine core []. This suggests a multi-step synthesis likely involving the formation of the imidazole ring, coupling with a phenyl ring, and subsequent modifications to achieve the desired derivatives.

Molecular Structure Analysis

The molecular structure of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine derivatives was crucial in understanding their interaction with FXIa. Researchers used molecular modeling, overlaying compound structures onto the X-ray crystal structure of FXIa complexed with known inhibitors []. This analysis guided modifications, leading to compounds like 16b with a Ki of 0.3 nM for FXIa [].

Mechanism of Action

The primary mechanism of action for the described 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine derivatives is the reversible inhibition of FXIa []. By binding to FXIa, these compounds disrupt the coagulation cascade, ultimately preventing the formation of blood clots. Compound 16b, a potent FXIa inhibitor, demonstrated in vivo antithrombotic efficacy in a rabbit model [].

Applications

The primary application of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine derivatives, as highlighted in the abstracts, is in developing antithrombotic agents []. By inhibiting FXIa, these compounds hold promise for preventing and treating thrombotic events. Compound 16b, with its demonstrated in vivo efficacy, exemplifies this potential therapeutic application [].

(S)-2-phenyl-1-(4-phenyl-1H-imidazol-2-yl)ethanamine

    Compound Description: This compound serves as a core structure in developing novel coagulation factor XIa (FXIa) inhibitors. [] Researchers optimized this core structure to achieve potent, reversible FXIa inhibition, culminating in the development of compound 16b. []

Compound 16b

    Compound Description: This molecule represents an optimized FXIa inhibitor derived from the (S)-2-phenyl-1-(4-phenyl-1H-imidazol-2-yl)ethanamine core structure. [] Demonstrating potent and reversible FXIa inhibition with a Ki of 0.3 nM, 16b also exhibits in vivo antithrombotic efficacy in a rabbit AV-shunt thrombosis model (ID50 = 0.6 mg/kg + 1 mg kg(-1) h(-1)). [] Importantly, 16b displays good tolerability and allows for extensive pharmacological evaluation of the FXIa mechanism. []

4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones

    Compound Description: This series of compounds was synthesized and evaluated for positive inotropic activity. [] Many compounds within this series showed dose-dependent increases in myocardial contractility with minimal impact on heart rate and a decrease in systemic arterial blood pressure. [] Importantly, their inotropic effects are not mediated by β-adrenergic receptor stimulation. []

Compound 1 (CI-914)

    Compound Description: This compound belongs to the 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones series and exhibits potent positive inotropic activity, surpassing amrinone in potency. [] This compound's primary mechanism of action involves the selective inhibition of cardiac phosphodiesterase fraction III. []

Compound 11 (CI-930)

    Compound Description: This potent compound, a 5-methyl derivative of Compound 1 (CI-914) within the 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones series, demonstrates even greater positive inotropic activity than its parent compound and milrinone. [] Similar to other members of this series, its inotropic effects are not mediated by β-adrenergic receptor stimulation, and selective inhibition of cardiac phosphodiesterase fraction III represents its primary mechanism of action. []

(E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl) phenyl]ethenyl]-3(2H)-pyridazinone analogues

    Compound Description: This novel series represents a variation on the imazodan series, synthesized by inserting an ethenyl moiety between the phenyl and dihydropyridazinone rings of the parent structure. [] These analogues retain the potent inotropic and vasodilator activity of imazodan while demonstrating enhanced platelet aggregation inhibitory potency. []

Compound 3d

    Compound Description: As the most potent compound within the (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinone series, Compound 3d exhibits significant in vivo antithrombotic activity. []

Properties

CAS Number

704877-65-6

Product Name

1-[4-(1H-imidazol-1-yl)phenyl]ethanamine

IUPAC Name

1-(4-imidazol-1-ylphenyl)ethanamine

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C11H13N3/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14/h2-9H,12H2,1H3

InChI Key

OYVAMJZOLMOBIL-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.